![molecular formula C17H12F3N3O2 B2581056 N-[4-(3-メチル-1,2,4-オキサジアゾール-5-イル)フェニル]-2-(トリフルオロメチル)ベンズアミド CAS No. 1226459-78-4](/img/structure/B2581056.png)

N-[4-(3-メチル-1,2,4-オキサジアゾール-5-イル)フェニル]-2-(トリフルオロメチル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

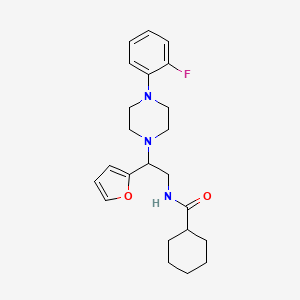

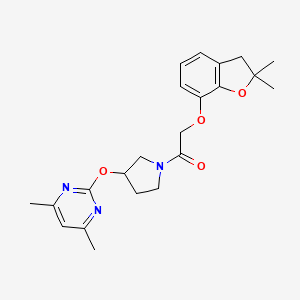

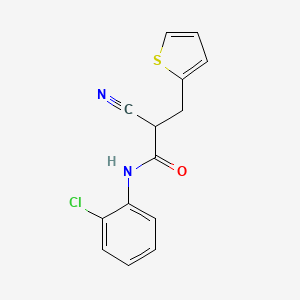

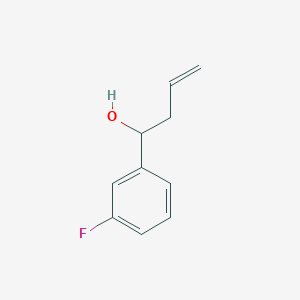

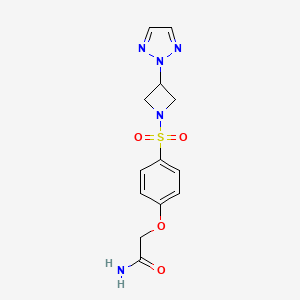

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H12F3N3O2 and its molecular weight is 347.297. The purity is usually 95%.

BenchChem offers high-quality N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗感染剤

1,2,4-オキサジアゾール部分は、抗感染剤としての可能性について広く研究されています。 この骨格を持つ化合物は、結核、マラリア、院内感染など、さまざまな感染症に対して活性を示しています 。トリフルオロメチル基の存在は、化合物の生物活性を高める可能性があり、新しい抗感染薬の開発のための有望な候補となっています。

抗菌活性

研究によると、特定の1,2,4-オキサジアゾール誘導体は、顕著な抗菌特性を示しています。 たとえば、4-トリフルオロメチル置換基を持つ化合物は、優れた抗菌活性を示していますが、その有効性はさまざまな微生物株によって異なります 。これは、問題の化合物が、抗菌剤の武器庫に貴重な追加となる可能性があることを示唆しています。

創薬と発見

1,2,4-オキサジアゾール環のユニークなバイオイソステリック特性は、創薬のための魅力的な骨格となっています。その広範な生物活性により、このユニットを含むいくつかの薬物が発見されています。 化合物の構造は、改善された効力と安全性プロファイルを備えた新しい薬物を設計するために活用することができます .

酵素阻害

1,2,4-オキサジアゾール誘導体は、さまざまな酵素を阻害する能力について調べられてきました。これは、酵素活性に異常がある疾患の治療に不可欠です。 化合物中のトリフルオロメチル基は、標的酵素への結合親和性を高め、その阻害効果を高める可能性があります .

農業生物活性

1,2,4-オキサジアゾール複素環を含む化合物は、広範囲にわたる農業生物活性を示しています。 それらは、新規殺虫剤を設計するためのファーマコフォアとして使用でき、化合物が作物の保護と収量の改善に役立つ可能性があることを示唆しています .

シグマ受容体結合

1,2,4-オキサジアゾール誘導体は、いくつかの神経障害に関与するシグマ受容体への結合親和性について評価されています。 シグマ受容体への高い親和性と選択性が観察されており、神経薬理学における化合物の潜在的な治療用途を示唆しています .

作用機序

Target of Action

Compounds with a 1,2,4-oxadiazole core, like n-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide, have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that the compound may interact with a variety of targets, depending on the specific disease context.

Mode of Action

It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and leading to the compound’s therapeutic effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole compounds , it is likely that N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide affects multiple pathways. These could include pathways related to bacterial, viral, and leishmanial infections, among others.

Pharmacokinetics

It is known that 1,2,4-oxadiazole heterocycles are bioisosteres of amides and show better hydrolytic and metabolic stability . This suggests that N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide may have favorable pharmacokinetic properties, including good bioavailability.

Result of Action

Given the compound’s potential anti-bacterial, anti-viral, and anti-leishmanial activities , it is likely that it leads to the inhibition or death of the targeted pathogens at the molecular and cellular levels.

生化学分析

Biochemical Properties

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases . The interaction with these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate . Additionally, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide can bind to specific proteins, altering their conformation and affecting their function .

Cellular Effects

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide has been observed to influence various cellular processes. In particular, this compound affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function . For example, the compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Additionally, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide can affect cellular metabolism by inhibiting enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to the active site of enzymes, inhibiting their catalytic activity by forming stable enzyme-inhibitor complexes . Additionally, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These interactions can result in changes in cellular processes, such as cell proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have demonstrated that prolonged exposure to N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and the development of resistance . These findings highlight the importance of considering the temporal effects of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and the disruption of essential cellular processes . Therefore, careful consideration of dosage is crucial when using this compound in preclinical studies.

Metabolic Pathways

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide is involved in several metabolic pathways, primarily through its interaction with key enzymes. The compound can inhibit enzymes involved in glycolysis, the citric acid cycle, and fatty acid metabolism . These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites . Additionally, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide can affect the activity of cytochrome P450 enzymes, influencing the metabolism of other drugs and xenobiotics .

Transport and Distribution

The transport and distribution of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells by membrane transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide plays a crucial role in its activity and function. The compound has been shown to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular distribution of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide can affect its interactions with biomolecules and its overall efficacy in cellular processes.

特性

IUPAC Name |

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c1-10-21-16(25-23-10)11-6-8-12(9-7-11)22-15(24)13-4-2-3-5-14(13)17(18,19)20/h2-9H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKZYWUBDMNPMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide](/img/structure/B2580974.png)

![(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2580976.png)

![(E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2580978.png)

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide](/img/structure/B2580982.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2580985.png)

![2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2580992.png)

![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2580996.png)